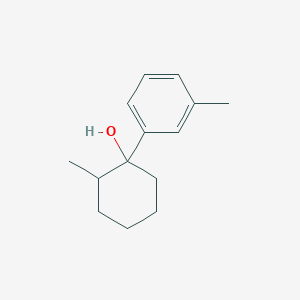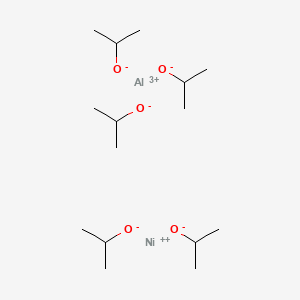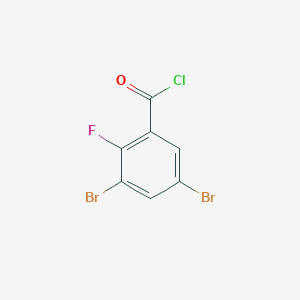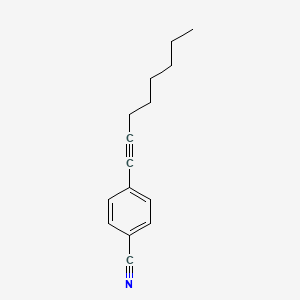
8-beta-D-Glucopyranosyl-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-beta-D-Glucopyranosyl-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one is a naturally occurring flavonoid glycoside. This compound is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. It is commonly found in various plants and contributes to their medicinal benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-beta-D-Glucopyranosyl-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one typically involves the glycosylation of a flavonoid aglycone with a glucose donor. The reaction conditions often include the use of a catalyst such as an acid or enzyme to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, such as microbial fermentation or plant cell culture. These methods offer a sustainable and efficient way to produce large quantities of the compound. Additionally, chemical synthesis can be scaled up for industrial production, utilizing optimized reaction conditions and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
8-beta-D-Glucopyranosyl-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced flavonoid derivatives.
Substitution: Alkylated or acylated flavonoid glycosides.
Applications De Recherche Scientifique
8-beta-D-Glucopyranosyl-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of natural health products, cosmetics, and functional foods.
Mécanisme D'action
The mechanism of action of 8-beta-D-Glucopyranosyl-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It induces apoptosis and inhibits cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK.
Comparaison Avec Des Composés Similaires
8-beta-D-Glucopyranosyl-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one can be compared with other flavonoid glycosides, such as:
Quercetin-3-O-glucoside: Similar antioxidant and anti-inflammatory properties but differs in the aglycone structure.
Kaempferol-3-O-glucoside: Shares similar biological activities but has a different hydroxylation pattern on the aglycone.
Rutin: Known for its strong antioxidant activity, but has a different sugar moiety attached to the flavonoid core.
The uniqueness of this compound lies in its specific glycosylation pattern and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C21H20O9 |
|---|---|
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
7-hydroxy-2-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C21H20O9/c22-8-15-17(26)18(27)19(28)21(30-15)16-12(24)6-5-11-13(25)7-14(29-20(11)16)9-1-3-10(23)4-2-9/h1-7,15,17-19,21-24,26-28H,8H2 |
Clé InChI |
IAEWGSIPWPKEFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12090048.png)
![Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090057.png)

![tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12090063.png)

![(1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid](/img/structure/B12090068.png)





![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)
![2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid](/img/structure/B12090102.png)
